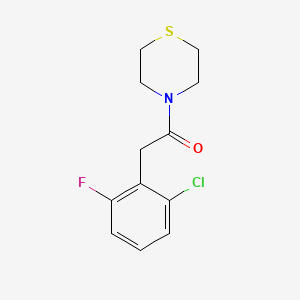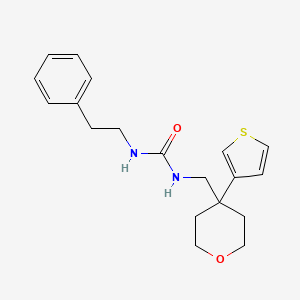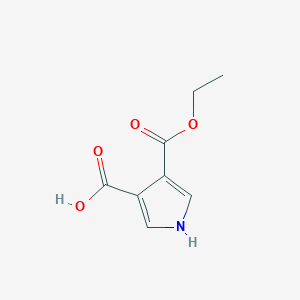![molecular formula C19H14F3N5OS B3010225 3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-85-0](/img/structure/B3010225.png)
3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" is a derivative of the 1,2,3-triazolo[4,5-d]pyrimidine class, which is known for its biological significance. Compounds within this class have been studied for their affinity toward adenosine receptors, particularly the A1 subtype, which is implicated in various physiological processes . The presence of a trifluoromethyl group and a methoxyphenyl moiety suggests potential for increased lipophilicity and possible interactions with biological targets.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the annelation of a pyrimidine fragment to a pre-existing triazole ring. This can be achieved through reactions with various reagents, such as aldehydes, acetoacetic acid derivatives, or isothiocyanates . For instance, the synthesis of related compounds has been reported using nucleophilic substitution reactions starting from chloro compounds and proceeding with the appropriate amine . Another method involves oxidative ring closure using oxidants like sodium hypochlorite or phenyliodine bis(trifluoroacetate) for intramolecular annulation .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the fusion of a triazole ring with a pyrimidine ring. X-ray diffraction studies have been used to determine the structure of related compounds, confirming the expected heterocyclic system . The substitution pattern on the triazolopyrimidine core, such as the presence of a methoxyphenyl group or a trifluoromethylbenzyl moiety, can significantly influence the compound's binding properties and biological activity .
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions depending on their substitution pattern. For example, they can participate in selective cyclization modes, as seen in the synthesis of model pyrazolo- and triazolopyrimidines . The introduction of substituents like alkylthio groups can lead to the formation of compounds with inhibitory activity against cAMP phosphodiesterase, which is of interest in cardiovascular research . Additionally, rearrangements induced by C=N bond reduction have been reported, leading to the formation of different triazolopyrimidine isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. These compounds often exhibit biological activities, such as antitumor, antiviral, herbicidal, and fungicidal properties . The lipophilicity of the substituents, such as the benzyl or phenethyl groups, can affect the compound's affinity for biological targets, as seen in the case of adenosine A1 receptor binding . The presence of electron-withdrawing groups like trifluoromethyl can also impact the compound's reactivity and interaction with enzymes or receptors .
Scientific Research Applications
Antimicrobial Applications
Several studies have highlighted the antimicrobial potential of derivatives related to 3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. For instance, compounds synthesized from thiophene-based heterocycles, including triazolopyrimidines, have shown significant antimicrobial activities. Compounds with pyrazole, pyridine, and triazolo[1,5-a]pyrimidine moieties have been found to exhibit higher antimicrobial activities compared to standard drugs against specific fungi, suggesting their potential in treating infectious diseases (Mabkhot et al., 2016).
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds have been extensively studied. For example, the Dimroth rearrangement has been utilized for the synthesis and interconversion of isomeric triazolothienopyrimidines, showcasing the versatility of these compounds in synthetic chemistry (Hamed et al., 2008). Furthermore, studies involving the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives have contributed to the understanding of reactions forming new triazolopyrimidine derivatives, indicating the compound's utility in developing novel heterocyclic compounds (Mohamed, 2021).
Biological and Pharmacological Activities
Derivatives of this compound have also been synthesized and evaluated for their biological and pharmacological activities. The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the therapeutic potential of these compounds (Abu‐Hashem et al., 2020). Additionally, the preparation and evaluation of fused pyrimidine derivatives as potent Aurora-A kinase inhibitors further demonstrate the significance of these compounds in medicinal chemistry (Shaaban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines . This suggests that the compound might interact with targets involved in cell proliferation and growth.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities .
Biochemical Pathways
Given its potential antiproliferative activity, it might influence pathways related to cell cycle regulation, apoptosis, and dna repair .
Result of Action
Based on its potential antiproliferative activity, it might inhibit the growth of cancer cells, induce cell cycle arrest, or promote apoptosis .
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-28-15-8-6-14(7-9-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-2-4-13(5-3-12)19(20,21)22/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICXGYPAXMNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)
![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)


![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)




![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)

![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)